N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16378275
InChI: InChI=1S/C15H16N2O6S2/c18-13(16-10-4-7-25(21,22)9-10)3-5-17-14(19)12(24-15(17)20)8-11-2-1-6-23-11/h1-2,6,8,10H,3-5,7,9H2,(H,16,18)/b12-8-
SMILES:
Molecular Formula: C15H16N2O6S2
Molecular Weight: 384.4 g/mol

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

CAS No.:

Cat. No.: VC16378275

Molecular Formula: C15H16N2O6S2

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide -

Specification

Molecular Formula C15H16N2O6S2
Molecular Weight 384.4 g/mol
IUPAC Name N-(1,1-dioxothiolan-3-yl)-3-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Standard InChI InChI=1S/C15H16N2O6S2/c18-13(16-10-4-7-25(21,22)9-10)3-5-17-14(19)12(24-15(17)20)8-11-2-1-6-23-11/h1-2,6,8,10H,3-5,7,9H2,(H,16,18)/b12-8-
Standard InChI Key ZAPYZGDOWAJTHV-WQLSENKSSA-N
Isomeric SMILES C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)/C(=C/C3=CC=CO3)/SC2=O
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=O

Introduction

Synthesis and Characterization

While no explicit synthesis protocol exists for this compound, analogous thiazolidinone derivatives are typically synthesized via:

  • Knoevenagel Condensation: Reaction of thiazolidinone precursors with aldehydes (e.g., furfural) to form the α,β-unsaturated ketone linkage.

  • Amide Coupling: Attachment of the tetrahydrothiophene-dioxide group using carbodiimide-based reagents like EDC or DCC.

Key reaction conditions involve polar aprotic solvents (e.g., DMF, DMSO) and temperatures between 50–80°C to ensure regioselectivity. Post-synthetic purification employs column chromatography or recrystallization from ethanol/water mixtures.

Characterization Data:

  • FT-IR: Strong absorptions at 1680–1720 cm⁻¹ (C=O stretching of thiazolidinone and amide groups) and 1340–1380 cm⁻¹ (S=O symmetric/asymmetric stretching).

  • ¹H NMR: Expected signals include δ 7.6–7.8 ppm (furan protons), δ 4.2–4.5 ppm (tetrahydrothiophene CH₂ groups), and δ 2.8–3.1 ppm (propanamide CH₂).

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in DMSO (>10 mg/mL); poor in water (<1 mg/mL)
Melting PointEstimated 215–220°C (decomposes)
LogP~1.2 (predicted via ChemAxon)
StabilityHygroscopic; degrades under strong acidic/basic conditions

The sulfone group in the tetrahydrothiophene ring enhances polarity, while the furan and thiazolidinone moieties contribute to π-π stacking potential.

Biological Activity and Mechanistic Insights

Though direct pharmacological data are unavailable, structurally related compounds provide clues:

  • Thiazolidinediones: Known PPAR-γ agonists with anti-diabetic effects. The 2,4-dioxo-thiazolidinone core in this compound may similarly modulate metabolic pathways.

  • Furan Derivatives: Exhibit antimicrobial and anticancer activity via DNA intercalation or enzyme inhibition. The conjugated furan-methylidene group could facilitate such interactions.

Hypothesized Targets:

  • Aldose Reductase: Overexpressed in diabetic complications; inhibited by thiazolidinone analogs.

  • Cyclooxygenase-2 (COX-2): Furan-containing compounds often suppress prostaglandin synthesis.

Comparative Analysis with Structural Analogs

CompoundStructural DifferencesReported Activity
EVT-12330148Quinoline substituentAnticancer (IC₅₀ = 8.2 µM)
VC16379879Phenylpropenylidene groupAnti-inflammatory
Target CompoundFuran-methylideneUndocumented (theoretical)

The furan group’s electron-rich nature may enhance binding to hydrophobic enzyme pockets compared to bulkier quinoline or phenyl groups.

Future Research Directions

  • In Vitro Screening: Prioritize assays for antidiabetic (e.g., PPAR-γ activation) and antimicrobial activity.

  • ADMET Profiling: Predict pharmacokinetics using in silico models (e.g., SwissADME).

  • Structural Optimization: Introduce halogen atoms or sulfonamide groups to improve solubility and target affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator